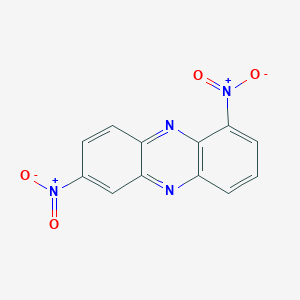
Homoeriodictyol (+/-)-
Overview
Description
Homoeriodictyol is a dihydroflavonoid compound extracted from plants such as Yerba Santa (Eriodictyon californicum). It is known for its bitter-masking properties and has been studied for its potential health benefits, including neuroprotection and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Homoeriodictyol can be synthesized through various methods. One approach involves the biosynthesis of homoeriodictyol in engineered strains of Streptomyces albidoflavus using l-tyrosine as a precursor . Another method involves the production of homoeriodictyol in recombinant Escherichia coli by adding p-coumaric acid to the culture medium .
Industrial Production Methods
Industrial production of homoeriodictyol can be achieved through the heterologous biosynthesis pathways in microbial cell factories. For example, Saccharomyces cerevisiae has been engineered to convert lignin-derived monomers into homoeriodictyol . This method involves the rational design and modification of heterologous rate-limiting enzymes to improve yield.
Chemical Reactions Analysis
Types of Reactions
Homoeriodictyol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biosynthesis and functional modifications.
Common Reagents and Conditions
Common reagents used in the synthesis of homoeriodictyol include l-tyrosine, p-coumaric acid, and caffeic acid . The reaction conditions often involve the use of coenzymes such as coenzyme A and specific enzymes like tyrosine ammonia lyase and 4-coumaroyl-CoA ligase .
Major Products Formed
The major products formed from the reactions involving homoeriodictyol include various flavonoids such as hesperetin and eriodictyol .
Scientific Research Applications
Homoeriodictyol has a wide range of scientific research applications:
Neuroprotection: It has been shown to improve memory impairment in Alzheimer’s disease models by inhibiting the NLRP3 inflammasome.
Anti-inflammatory: Homoeriodictyol exhibits anti-inflammatory properties by modulating pro-inflammatory cytokines.
Antioxidant: It acts as a potent antioxidant, reducing oxidative stress and apoptosis levels.
Pharmaceutical Studies: Homoeriodictyol is used in pharmaceutical research for its potential therapeutic effects in various diseases.
Metabolomics Research: It is integrated into metabolomics studies to explore its metabolic pathways and interactions within biological systems.
Mechanism of Action
Homoeriodictyol exerts its effects through various molecular targets and pathways. It crosses the blood-brain barrier to reduce neuronal damage and decrease amyloid-beta levels in the brain . It also inhibits the activation of the NLRP3 inflammasome, thereby reducing inflammation and oxidative stress . Additionally, homoeriodictyol promotes glucose uptake by enhancing SGLT-1-mediated glucose transport .
Comparison with Similar Compounds
Homoeriodictyol is similar to other dihydroflavonoids such as eriodictyol and hesperetin. it is unique in its potent bitter-masking properties and its ability to cross the blood-brain barrier . Other similar compounds include:
Eriodictyol: Known for its neuroprotective and anti-inflammatory effects.
Hesperetin: Exhibits antioxidant and anti-inflammatory properties.
Homohesperetin: Another methylated flavonoid with enhanced bioavailability.
Homoeriodictyol stands out due to its specific applications in neuroprotection and its unique bitter-masking capabilities.
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-6,13,17-19H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTODBIPDTXRIGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501020066 | |
| Record name | (+/-)-Homoeriodictyol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501020066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69097-98-9 | |
| Record name | 2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69097-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homoeriodictyol (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069097989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Homoeriodictyol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501020066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOMOERIODICTYOL (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NB8N7LZ92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


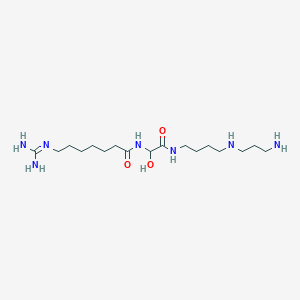

![[3-(Quinolin-2-ylmethoxy)-phenyl]-acetic acid](/img/structure/B25750.png)

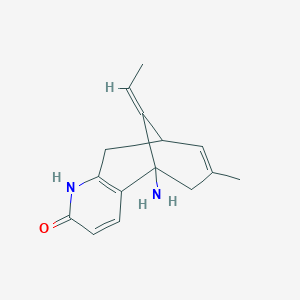

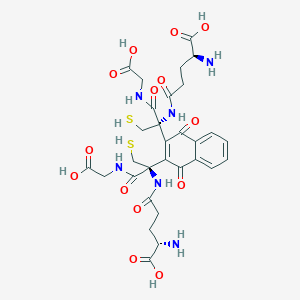

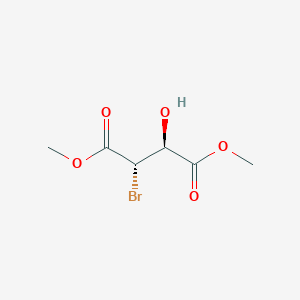
![5-Ethylbicyclo[2.2.2]oct-2-ene](/img/structure/B25764.png)
![ethyl N-[2-[di(phenyl)methoxy]ethyl]methanimidate](/img/structure/B25768.png)
